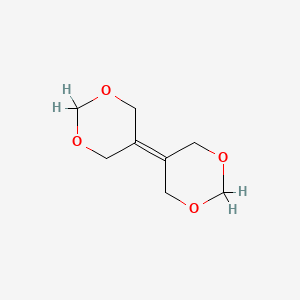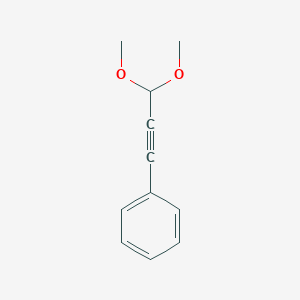
Chloro(pentamethoxy)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(pentamethoxy)cyclopropane is a cyclopropane derivative characterized by the presence of a chlorine atom and five methoxy groups attached to the cyclopropane ring. Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chloro(pentamethoxy)cyclopropane typically involves the reaction of a suitable alkene with a carbene or carbenoid. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds under mild conditions and results in the formation of the cyclopropane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
Chloro(pentamethoxy)cyclopropane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The chlorine atom can be reduced to form a hydrocarbon derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
科学的研究の応用
Chloro(pentamethoxy)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of chloro(pentamethoxy)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring and substituents. The strained ring structure can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The methoxy groups and chlorine atom can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring structure.
Chlorocyclopropane: A derivative with a chlorine atom attached to the cyclopropane ring.
Pentamethoxycyclopropane: A derivative with five methoxy groups attached to the cyclopropane ring.
Uniqueness
Chloro(pentamethoxy)cyclopropane is unique due to the combination of a chlorine atom and multiple methoxy groups, which impart distinct chemical reactivity and properties. The presence of both electron-withdrawing (chlorine) and electron-donating (methoxy) groups can influence the compound’s stability, reactivity, and interactions with other molecules .
特性
CAS番号 |
84212-88-4 |
|---|---|
分子式 |
C8H15ClO5 |
分子量 |
226.65 g/mol |
IUPAC名 |
1-chloro-1,2,2,3,3-pentamethoxycyclopropane |
InChI |
InChI=1S/C8H15ClO5/c1-10-6(9)7(11-2,12-3)8(6,13-4)14-5/h1-5H3 |
InChIキー |
YTCKZLXTOXIVNL-UHFFFAOYSA-N |
正規SMILES |
COC1(C(C1(OC)Cl)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
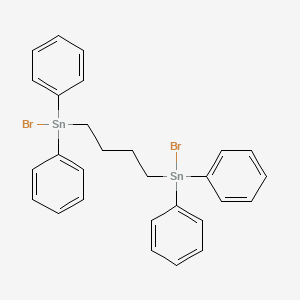
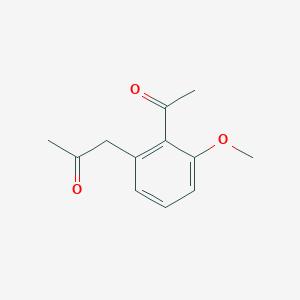
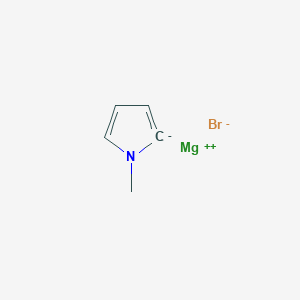
![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
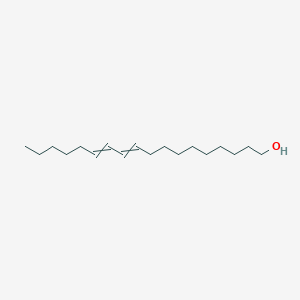
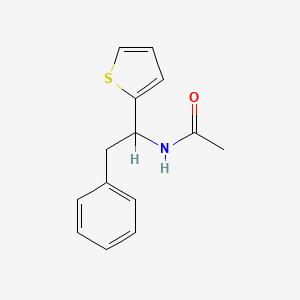
![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
![(3S)-3-[(Oxan-2-yl)oxy]butanal](/img/structure/B14416283.png)
